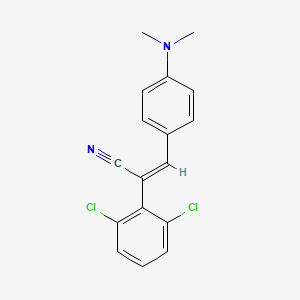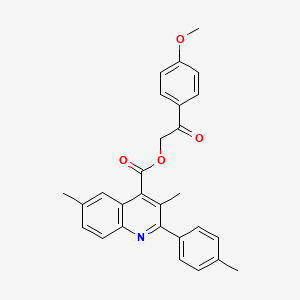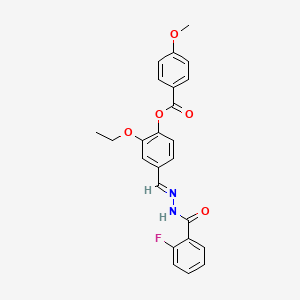
Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SW02 is a potent activator of the ATPase activity of heat shock protein 70 (Hsp70). It has an effective concentration (EC50) of 150 micromolar. This compound is known to lead to the accumulation of both total tau and phosphorylated tau (pTau), making it a significant molecule in the study of neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SW02 involves the reaction of 4-bromophenyl with ethoxycarbonyl and dihydropyrimidine derivatives. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with the compound being soluble up to 20 milligrams per milliliter in DMSO .
Industrial Production Methods: Industrial production methods for SW02 are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions: SW02 primarily undergoes substitution reactions due to the presence of bromine in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving SW02 include DMSO, ethoxycarbonyl, and dihydropyrimidine derivatives. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving SW02 include various substituted derivatives that retain the core structure of the compound. These derivatives are often used in further studies to explore the biological activities of SW02 .
Wissenschaftliche Forschungsanwendungen
SW02 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the activation of ATPase activity. In biology, SW02 is utilized to investigate the role of Hsp70 in protein folding and stability. In medicine, it is significant in the study of neurodegenerative diseases like Alzheimer’s disease, where it helps in understanding the accumulation of tau proteins. Industrially, SW02 is used in the development of new therapeutic agents targeting protein misfolding diseases .
Wirkmechanismus
SW02 exerts its effects by specifically activating the ATPase activity of Hsp70. This activation leads to an increase in the stability and accumulation of tau proteins. The molecular targets of SW02 include the ATPase domain of Hsp70, which is crucial for its chaperone activity. The pathways involved in the mechanism of action of SW02 include the heat shock response pathway and the protein folding pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to SW02 include other Hsp70 activators such as YM-1 and BGP-15. These compounds also target the ATPase activity of Hsp70 but differ in their chemical structures and specific activities .
Uniqueness of SW02: What sets SW02 apart from other similar compounds is its high specificity and potency in activating Hsp70. Its ability to lead to the accumulation of both total tau and phosphorylated tau makes it a unique tool in the study of neurodegenerative diseases. Additionally, SW02’s relatively high solubility in DMSO and its stability under various storage conditions further enhance its utility in research .
Eigenschaften
CAS-Nummer |
1010820-68-4 |
|---|---|
Molekularformel |
C19H23BrN2O5 |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
ethyl 6-(4-bromophenyl)-3-(4-methoxy-4-oxobutyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23BrN2O5/c1-4-27-18(24)16-12(2)22(11-5-6-15(23)26-3)19(25)21-17(16)13-7-9-14(20)10-8-13/h7-10,17H,4-6,11H2,1-3H3,(H,21,25) |
InChI-Schlüssel |
YFZRMRYVWWUQME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)CCCC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)
![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)


![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)



![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12040095.png)
